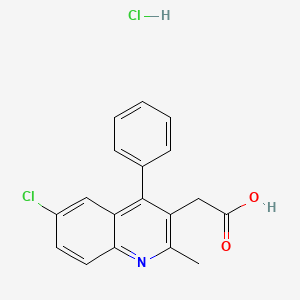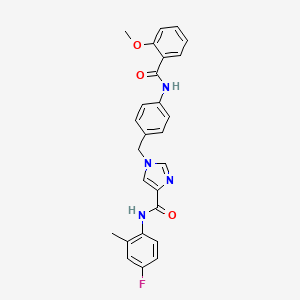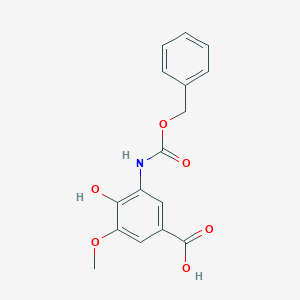
2-((5-(4-bromophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-bromophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C25H22BrN3O2S and its molecular weight is 508.43. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-bromophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-bromophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing novel compounds containing the triazole moiety, which includes the specified chemical structure. The synthesis process often involves alkylation under alkaline conditions, reduction of the carbonyl group to secondary alcohols, and characterization by IR, NMR spectroscopy, and elemental analysis. These compounds are recognized for their potential in creating medicines due to their wide range of biological activities, including anti-inflammatory, antiviral, antitumor, and immunostimulating properties (Wurfer & Badea, 2021).
Biological Activities and Applications
Antimicrobial Activity : Certain derivatives have shown antimicrobial activity, suggesting their potential use in developing new antimicrobial agents. This is particularly relevant for compounds synthesized by alkylation of triazole-thiol with halogenated precursors, demonstrating effectiveness against various bacteria and fungi strains (Kaneria et al., 2016).
Anticancer and Antioxidant Activity : Some derivatives exhibit significant anticancer and antioxidant activities. For example, derivatives bearing semicarbazide, thiosemicarbazide, and triazole moieties have shown to possess enhanced antioxidant activity compared to known antioxidants like ascorbic acid. Additionally, certain compounds were identified to be cytotoxic against human glioblastoma and breast cancer cell lines, indicating their potential as anticancer agents (Tumosienė et al., 2020).
Anti-Inflammatory Activity : The synthesis of triazole derivatives and their evaluation for anti-inflammatory properties highlight the chemical's utility in creating anti-inflammatory agents. Such research involves the synthesis of new S-alkylated triazole-thiols and their pharmacological screening, showcasing the compound's relevance in developing treatments for inflammatory conditions (Labanauskas et al., 2004).
Antileishmanial Activity : Theoretical calculations and experimental studies on 4-amino-1,2,4-triazole derivatives have demonstrated notable antileishmanial activity, indicating the potential use of these compounds in treating leishmaniasis. These findings are supported by density functional theory and molecular docking studies, which help understand the compounds' mechanism of action against the Leishmania infantum promastigote (Süleymanoğlu et al., 2017).
Eigenschaften
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O2S/c1-16-5-4-6-21(15-16)29-24(19-7-11-20(26)12-8-19)27-28-25(29)32-17(2)23(30)18-9-13-22(31-3)14-10-18/h4-15,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLZRYKDQHHVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SC(C)C(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-{2-[(pyrazin-2-yl)amino]ethyl}pyridine-2-carboxamide](/img/structure/B2813200.png)
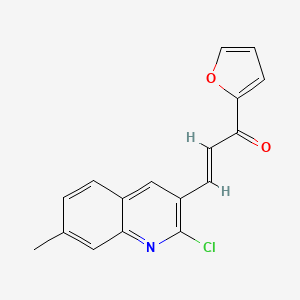
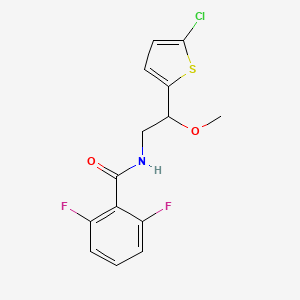
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2813204.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)
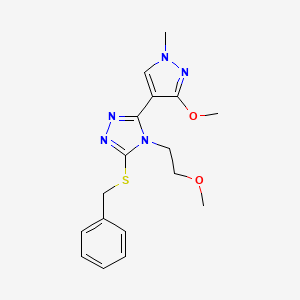
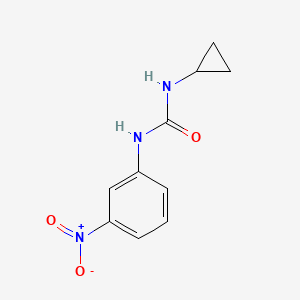

![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2813217.png)
